molecular formula C14H17N5O2S B2781869 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878702-10-4

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

Cat. No. B2781869
M. Wt: 319.38
InChI Key: RISYKHUOUKRRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research indicates that certain analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a molecule with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide, have been explored for their potential in cancer therapy. BPTES analogs demonstrate potent and selective allosteric inhibition of kidney-type glutaminase (GLS), which is crucial for understanding the therapeutic potential of GLS inhibition in cancer. One study highlights an analog that showed similar potency to BPTES with improved solubility, demonstrating attenuated growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antiprotozoal Activity

The synthesis and evaluation of novel compounds with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been conducted, revealing significant antiprotozoal activity. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds derived from or related to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, thiazolidinone, thiazoline, and thiophene derivatives synthesized from key intermediates demonstrated promising antimicrobial activities. Some of these compounds exhibited significant efficacy as antimicrobial agents, highlighting their potential in medicinal chemistry (Gouda et al., 2010).

Anticancer Activity through Pharmacophore Hybridization

The pharmacophore hybridization approach has led to the synthesis of novel molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, aimed at developing drug-like small molecules with anticancer properties. One such study describes the synthesis of a compound with confirmed structure by various spectral analyses and demonstrated in vitro anticancer activity, emphasizing the potential of such compounds in cancer therapy (Yushyn et al., 2022).

Safety And Hazards

While specific safety and hazard information for “2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-9-15-13(20)10-22-14-16-17-18-19(14)11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISYKHUOUKRRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.